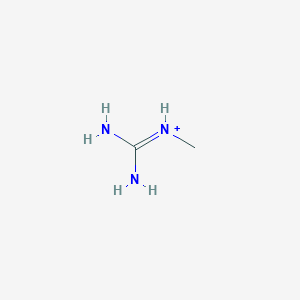
Methylguanidinium
説明
Methylguanidinium is a guanidinium ion that is the conjugate acid of methylguanidine; major species at pH 7.3. It is a conjugate acid of a methylguanidine.
科学的研究の応用
Interfacial Behavior and Molecular Dynamics
- Methylguanidinium is significant as a model compound for the arginine side chain. Studies using molecular dynamics simulations have shown that this compound accumulates at the air/water interface, predominantly adopting tilted conformations. This demonstrates different preferences of this compound and guanidinium ions toward the air/water interface. The studies highlight the importance of including electronic polarization effects in modeling interfacial properties (Zhu & Huang, 2020).
- Additional research employing heterodyne-detected vibrational sum-frequency generation (HD-VSFG) analyzed the orientation of this compound ions at the surface of aqueous solutions. It was found that a significant portion of these ions are oriented at an angle greater than 20° with respect to the surface plane (Strazdaitė et al., 2017).
Molecular Interactions and Salt-Bridge Formation
- Investigations into the interactions between this compound and trifluoroacetate ions in different solvents have been conducted. These ions serve as model systems for the side chains of arginine and glutamic/aspartic acid in proteins, known to form salt bridges. Findings indicate that salt-bridge formation between these ions significantly affects the vibrational relaxation dynamics of specific molecular vibrations, suggesting insights into protein dynamics (Lotze & Bakker, 2015).
Surface Adsorption Studies
- Methylguanidine or this compound's adsorption on Ag(111) surfaces has been studied using density-functional and Car–Parrinello molecular dynamics methods. These studies provide insights into the interaction geometries, energies, and the stability of these interactions at the molecular level (Cui et al., 2016).
Structural Analysis in Crystallography
- The crystal structure of this compound formate has been presented as a model for arginine-carboxylate interactions. This research offers valuable information on the formation of ion pairs and hydrogen bonding, contributing to the understanding of molecular interactions in larger biological structures (Bray et al., 2009).
DNA Repair Enzyme Studies
- Methylguanine methyltransferase-mediated studies in a canine model have shown that genetic chemoprotection can be used to enhance allogeneic stem cell transplantation. This research has implications for gene therapy in treating genetic and malignant diseases (Neff et al., 2003).
特性
IUPAC Name |
diaminomethylidene(methyl)azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3/c1-5-2(3)4/h1H3,(H4,3,4,5)/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJJGSNFBQVOTG-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[[(2E)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242158.png)
![N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1242160.png)
![4-[(2S)-3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B1242163.png)

![3-[1-[2-[4-Benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl]ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea](/img/structure/B1242166.png)
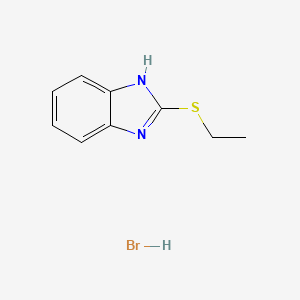
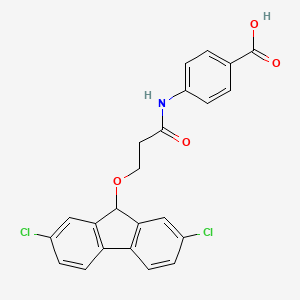
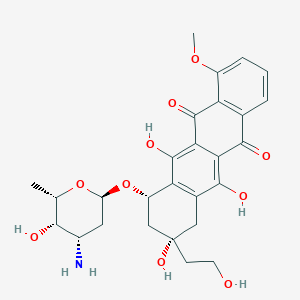
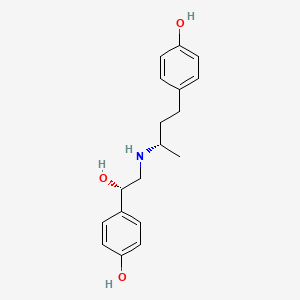

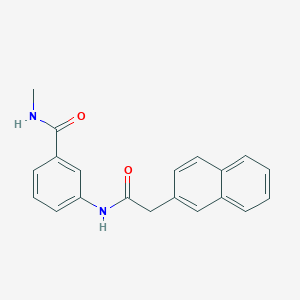
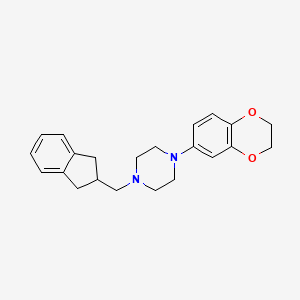

![N-[2-[6,6-dimethylhepta-2,4-diynyl(pentyl)amino]ethyl]-2-(2-methylnaphthalen-1-yl)sulfanylacetamide](/img/structure/B1242179.png)
